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Compound of Interest

Compound Name: Z-Vrpr-fmk (tfa)

Cat. No.: B1151258

Get Quote

Executive Summary
Z-Vrpr-fmk (tfa) is a specialized, irreversible tetrapeptide inhibitor targeting MALT1 (Mucosa-

associated lymphoid tissue lymphoma translocation protein 1), a paracaspase critical to the

NF-κB signaling pathway.[1] Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-fmk), Z-

Vrpr-fmk is engineered with high specificity for the MALT1 active site, making it a cornerstone

reagent in immunological research and diffuse large B-cell lymphoma (DLBCL) drug discovery.

This guide dissects the compound's chemical architecture, delineates its covalent mechanism

of action, and provides a rigorous, self-validating experimental framework for its application in

bioassays.

Chemical Architecture & Structural Analysis[2]
The efficacy of Z-Vrpr-fmk stems from its tripartite design: a hydrophobic cap, a substrate-

mimetic peptide sequence, and an electrophilic warhead. The "tfa" designation indicates the

trifluoroacetic acid salt form, a critical factor for solubility and stability in aqueous buffers.
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The molecule can be deconstructed into four functional domains:

N-Terminal Cap (Z-): A Benzyloxycarbonyl group.[2] This hydrophobic moiety promotes cell

permeability and assists in positioning the peptide within the enzyme's binding groove,

specifically occupying the hydrophobic S4 pocket of MALT1.

Peptide Sequence (-VRPR-):Valine-Arginine-Proline-Arginine. This sequence mimics the

natural substrate specificity of MALT1.

P1 Arginine: Critical for binding; interacts with acidic residues (Asp/Glu) deep in the

MALT1 specificity pocket.[3]

P2 Proline: Induces a kink in the peptide backbone, optimizing the fit into the active site

cleft.

C-Terminal Warhead (-fmk):Fluoromethylketone. An electrophilic trap that acts as a suicide

substrate. It forms a covalent thioether bond with the catalytic cysteine (Cys464) of MALT1,

rendering the inhibition irreversible.

Counter-ion (tfa):Trifluoroacetate. The peptide is synthesized as a salt to stabilize the basic

arginine residues.

Physicochemical Properties
Data aggregated from high-purity synthesis standards.
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Property Specification

Full Name Z-Val-Arg-Pro-Arg-fluoromethylketone (TFA salt)

Formula (Free Base) C₃₁H₄₉FN₁₀O₆

Molecular Weight ~676.8 Da (Free Base) / ~790.8 Da (TFA Salt)

Solubility
DMSO (≥100 mg/mL); Water (Limited, pH

dependent)

Appearance White to off-white hygroscopic solid

Stability
Solid: 2 years at -20°C; Solution: <1 month at

-80°C

Mechanistic Pharmacology
Mode of Inhibition
Z-Vrpr-fmk functions via affinity labeling. The VRPR sequence guides the molecule into the

MALT1 catalytic pocket. Once bound, the fluorine atom on the fmk group acts as a leaving

group, allowing the catalytic thiolate anion of Cys464 to attack the methyl carbon. This results

in a stable, irreversible covalent adduct [1].

Pathway Impact: The NF-κB Axis
MALT1 is a scaffold and protease in the CBM (CARMA1-BCL10-MALT1) complex. Upon T-cell

or B-cell receptor (TCR/BCR) stimulation, MALT1 cleaves negative regulators like A20 and

RelB. By inhibiting this cleavage, Z-Vrpr-fmk prevents the sustained activation of NF-κB,

thereby suppressing the proliferation of ABC-DLBCL (Activated B-Cell like Diffuse Large B-Cell

Lymphoma) cells [2].[4]

Visualization: MALT1 Signaling & Inhibition
The following diagram illustrates the logical flow of MALT1 activation and the specific

intervention point of Z-Vrpr-fmk.
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Figure 1: Mechanism of Action. Z-Vrpr-fmk covalently binds MALT1, blocking the cleavage of

regulators (A20) and halting NF-κB-driven proliferation.

Experimental Framework
Reconstitution & Storage Strategy
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Critical Causality: The TFA salt form is hygroscopic. Moisture initiates hydrolysis of the fmk

warhead, deactivating the inhibitor.

Solvent: Use anhydrous DMSO. Avoid water for stock solutions as fmk groups are

susceptible to hydrolysis over time.

Concentration: Prepare a 10 mM stock (approx. 7.9 mg/mL for TFA salt).

Aliquot: Single-use aliquots stored at -80°C are mandatory to prevent freeze-thaw

degradation.

Protocol: In Vitro MALT1 Activity Assay
This protocol validates MALT1 inhibition using a fluorogenic substrate (e.g., Ac-LRSR-AMC).

Step-by-Step Methodology:

Enzyme Prep: Dilute recombinant MALT1 (approx. 10-50 nM final) in Assay Buffer (50 mM

HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.1% CHAPS).

Note: DTT is essential to keep the catalytic cysteine reduced before inhibitor addition.

Inhibitor Incubation (Pre-treatment):

Add Z-Vrpr-fmk (serial dilutions: 0.1 nM – 10 µM) to the enzyme.

Incubate for 30 minutes at 30°C.

Reasoning: As an irreversible inhibitor, potency is time-dependent (

). Pre-incubation ensures complete alkylation of the active site [3].

Substrate Addition: Add fluorogenic substrate (e.g., Ac-LRSR-AMC) at

concentration (typically 20-50 µM).

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Activity vs. Log[Inhibitor].
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Visualization: Assay Workflow
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Figure 2: Experimental Workflow.[5] Pre-incubation is the critical step to allow the irreversible

warhead to react with the enzyme.

Validation & Quality Control
To ensure scientific integrity, researchers must implement self-validating checks.

Structural Verification[2][4]
LC-MS: Confirm the mass of the parent ion. For the TFA salt, look for the free base mass

(676.8 Da) in positive mode (

).

Purity: HPLC purity should be

to rule out truncated peptides (e.g., Z-VRP-fmk) which may have different specificities.

Biological Controls (Self-Validating System)
Negative Control: Use Z-FA-fmk (negative control peptide) or the inactive enantiomer if

available. This confirms that the observed effect is due to the specific VRPR sequence and

not non-specific alkylation by the fmk group.

Positive Control: Use a known non-covalent MALT1 inhibitor (e.g., Mepazine) to cross-

reference

values.
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Troubleshooting Solubility
If precipitation occurs upon dilution into aqueous media:

Ensure DMSO concentration in the final assay is

to prevent enzyme denaturation, but sufficient to keep the lipophilic Z-group solubilized.

Sonicate the stock solution for 15 seconds before dilution.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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